METHYL 3-[6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLBENZOATE
Overview
Description
METHYL 3-[6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLBENZOATE is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a pyridine moiety and a chloro substituent enhances its chemical reactivity and potential biological activity .
Preparation Methods
The synthesis of METHYL 3-[6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLBENZOATE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization . One common synthetic route involves the condensation of 2-aminopyridine with a suitable aldehyde to form the quinoline ring system. This is followed by chlorination and amide formation to introduce the chloro and amido groups, respectively . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
METHYL 3-[6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLBENZOATE undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
METHYL 3-[6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 3-[6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLBENZOATE involves its interaction with molecular targets such as enzymes and receptors . The quinoline core can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, thereby exerting its biological effects .
Comparison with Similar Compounds
METHYL 3-[6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLBENZOATE can be compared with other quinoline derivatives, such as chloroquine and quinine . While chloroquine is widely used as an antimalarial drug, this compound is unique due to its specific substitution pattern, which may confer different biological activities . Similar compounds include:
Properties
IUPAC Name |
methyl 3-[(6-chloro-2-pyridin-2-ylquinoline-4-carbonyl)amino]-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-14-6-7-15(24(30)31-2)11-21(14)28-23(29)18-13-22(20-5-3-4-10-26-20)27-19-9-8-16(25)12-17(18)19/h3-13H,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGPSXQWJHWPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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